molecular formula C6H8N2O B1588681 1-ethyl-1H-pyrazole-5-carbaldehyde CAS No. 902837-62-1

1-ethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1588681
CAS No.: 902837-62-1
M. Wt: 124.14 g/mol
InChI Key: SKUJVOCRQZNYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound featuring a pyrazole core substituted with an ethyl group at the N1 position and a formyl (carbaldehyde) group at the C5 position. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity of the aldehyde group, which enables further functionalization, and the pyrazole ring’s role in bioactivity modulation .

Preparation Methods

General Synthetic Approaches

Two main synthetic strategies dominate the preparation of 1-alkyl-pyrazole-5-carbaldehyde derivatives, including the ethyl-substituted compound:

These methods are often followed by functional group transformations such as formylation to introduce the aldehyde group at the 5-position.

Preparation via Reaction of 2,4-Diketocarboxylic Esters with N-Ethylhydrazine

A well-documented approach involves the reaction of the enolate of 2,4-diketocarboxylic esters with N-ethylhydrazinium salts or N-ethylhydrazine. This method leads to the formation of 1-ethyl-pyrazole-5-carboxylic acid esters, which can subsequently be converted to the aldehyde derivative.

  • The enolate of a 2,4-diketocarboxylic ester is generated under basic conditions.
  • This enolate reacts with N-ethylhydrazine to form the pyrazole ring with an ethyl substituent at N-1.
  • The resulting 1-ethyl-pyrazole-5-carboxylic ester can be isolated and purified.

This process avoids the formation of isomeric mixtures often encountered in direct alkylation methods and provides a more straightforward synthetic route.

Alkylation of Pyrazole-5-carboxylic Esters

Another method involves alkylation of pyrazole-5-carboxylic acid esters at the nitrogen atom using alkylating agents such as ethyl halides, dialkyl sulfates, or alkyl tosylates.

  • Pyrazole-5-carboxylic esters are treated with ethylating agents under controlled conditions.
  • This reaction can lead to mixtures of N-alkylated isomers, requiring chromatographic separation.
  • Despite the complexity, this method is useful for preparing various N-alkyl derivatives.

Formylation to Introduce the Aldehyde Group at Position 5

The aldehyde functionality at the 5-position is typically introduced via a formylation reaction, often employing the Vilsmeier–Haack reaction:

  • The pyrazole precursor (such as 1-ethyl-1H-pyrazole-5-carboxylic acid ester or related pyrazolones) is treated with a Vilsmeier reagent generated from POCl3 and DMF.
  • This reaction selectively introduces the formyl group at the 5-position of the pyrazole ring.
  • The reaction conditions are controlled to maximize yield and purity of the aldehyde product.

Detailed Stepwise Synthesis Example

A representative synthesis can be summarized as follows:

Step Description Reagents/Conditions Yield & Notes
1 Formation of 2,4-diketocarboxylic ester enolate Base (e.g., NaOH or alkoxide), low temperature High yield, forms reactive intermediate
2 Cyclization with N-ethylhydrazine N-ethylhydrazine, ethanol or suitable solvent, 0–5°C Forms 1-ethyl-pyrazole-5-carboxylic acid ester
3 Isolation and purification Extraction, drying, concentration Purity typically >90%
4 Formylation (Vilsmeier–Haack reaction) POCl3, DMF, 0–80°C, 2–3 hours Introduces aldehyde group at 5-position, yields ~40–70%
5 Final purification Recrystallization or chromatography High purity aldehyde obtained

This sequence aligns with procedures reported for similar pyrazole derivatives and can be adapted for 1-ethyl substitution.

Alternative Oxidative Methods

Some patents describe oxidative methods for functionalizing pyrazole derivatives to introduce or modify substituents, including the aldehyde group, using oxidizing agents such as potassium persulfate or hydrogen peroxide under controlled conditions. These methods can be useful for late-stage modifications or for preparing related derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Cyclization of diketocarboxylic esters with N-ethylhydrazine 2,4-diketocarboxylic esters, N-ethylhydrazine Base (NaOH), ethanol High selectivity for N-ethyl substitution, fewer isomers Requires multi-step synthesis
Alkylation of pyrazole-5-carboxylic esters Pyrazole-5-carboxylic esters Ethyl halides, dialkyl sulfates Straightforward alkylation Mixture of isomers, requires separation
Vilsmeier–Haack formylation Pyrazole esters or pyrazolones POCl3, DMF Efficient introduction of aldehyde group Moderate yields, sensitive to conditions
Oxidative functionalization Pyrazole derivatives Potassium persulfate, H2O2 Useful for late-stage modifications Requires careful control of oxidation

Research Findings and Yields

  • The cyclization method with N-alkylhydrazines typically yields 1-alkyl-pyrazole-5-carboxylic esters in high yields (up to 94%) and high purity, which are suitable for subsequent formylation.
  • Formylation via the Vilsmeier–Haack reaction gives moderate yields (~38–70%) depending on substrate and conditions, with good selectivity for the 5-position.
  • Alkylation methods can suffer from isomeric mixtures, complicating purification and lowering overall efficiency.
  • Oxidative methods are emerging alternatives but require optimization for specific substrates.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
1-Ethyl-1H-pyrazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-inflammatory and analgesic properties. For instance, research indicates that pyrazole derivatives can exhibit significant biological activities, making them suitable candidates for drug development .

Case Study: Synthesis of Anti-Inflammatory Agents

A study synthesized several pyrazole derivatives using this compound as a starting material. The resulting compounds demonstrated promising anti-inflammatory activity in vitro, with some showing IC50 values comparable to established anti-inflammatory drugs .

Agricultural Chemicals

Insecticidal Activity:
The compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its derivatives have shown effective insecticidal properties against pests such as Aphis fabae, with some compounds achieving over 85% mortality at low concentrations .

Data Table: Insecticidal Efficacy

CompoundConcentration (mg/L)Mortality Rate (%)
7h12.585.7
7f200100
Control-89.8 (Imidacloprid)

This table summarizes the efficacy of synthesized pyrazole derivatives against Aphis fabae, highlighting the potential of these compounds as effective insecticides.

Material Science

Novel Materials Development:
In material science, this compound is explored for creating polymers and coatings with unique properties. Its ability to form stable complexes with various substrates enhances the functionality of materials used in industrial applications.

Application Example: Coatings

Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance coatings .

Biochemical Research

Enzyme Interactions:
The compound is also significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes and developing assays for enzyme activity.

Case Study: Metabolic Pathways

A study utilized this compound to investigate its effects on specific metabolic pathways in mammalian cells. The results indicated alterations in metabolic rates, suggesting its potential as a tool for studying metabolic disorders .

Analytical Chemistry

Quality Control Applications:
In analytical chemistry, this compound is valuable for developing methods to detect and quantify other substances. Its stability and reactivity make it suitable for use in quality control processes within laboratories.

Method Development Example: Chromatography

Researchers have successfully employed this compound in chromatographic methods to separate and analyze complex mixtures, enhancing the accuracy of analytical results .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with biological receptors, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Structural Variations and Substituent Effects

The table below compares 1-ethyl-1H-pyrazole-5-carbaldehyde with structurally related compounds:

Compound Name Substituents (Position) Key Structural Features Reference
This compound - Ethyl (N1), -CHO (C5) Planar pyrazole ring; aldehyde for coupling
1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde - Aryl (N1), -Cl (C5), -CH₃ (C3), -CHO (C4) Chloro and methyl groups enhance steric hindrance; aldehyde at C4
5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - 2-Hydroxyphenyl (C5), -CH₃ (C3), -CHO (N1) Partially saturated pyrazole; phenolic group introduces hydrogen bonding
1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde - Ethoxyethyl (N1), -C≡CPh (C3), -CHO (C5) Ethynyl group enables π-conjugation; ethoxyethyl improves solubility

Key Observations :

  • Substituent Position: The position of the aldehyde group (C4 vs. C5) significantly impacts reactivity.
  • Ring Saturation : Dihydropyrazole derivatives (e.g., ) exhibit reduced aromaticity, altering electronic properties and biological activity .
  • Solubility and Reactivity : Ethyl and ethoxyethyl groups () enhance solubility in organic solvents, while chloro or hydroxyphenyl substituents () influence intermolecular interactions.

This compound

  • Vilsmeier-Haack Reaction : Used for introducing aldehyde groups to pyrazole rings (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde in ).

Comparison with Other Derivatives

  • Dihydropyrazole Synthesis : employs condensation reactions with hydrazines and ketones, followed by oxidation to introduce the aldehyde group.
  • Nitro Reduction : In , nitro groups are reduced to amines, highlighting pathways for functional group interconversion.

Physical and Chemical Properties

Property This compound (Est.) 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
Melting Point (°C) Not reported 64–65 Not available
Solubility Moderate in polar aprotic solvents High in ethyl acetate/hexane Low due to chloro substituent
Stability Air-stable Sensitive to light (yellow crystals) Stable under inert conditions

Notes:

  • The ethoxyethyl group in improves solubility compared to the simpler ethyl analog.
  • Chloro substituents () may increase molecular weight and reduce volatility.

Biological Activity

1-Ethyl-1H-pyrazole-5-carbaldehyde (C6H8N2O) is a heterocyclic organic compound that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl group at the 1-position and an aldehyde group at the 5-position. Its unique structure contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Physical StateLiquid at room temperature
StabilityRequires inert atmosphere for storage

The biological activity of this compound is largely attributed to its interaction with various biological targets through multiple mechanisms:

  • Free Radical Reactions : Pyrazole derivatives can participate in free radical reactions, which may contribute to their therapeutic effects.
  • Aryl Hydrocarbon Receptor (AhR) : Some studies suggest that pyrazole derivatives can affect the AhR, influencing processes such as inflammation and cancer progression.
  • Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes, including cyclooxygenases (COX) involved in inflammatory pathways .

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anti-inflammatory : Similar compounds have shown anti-inflammatory properties comparable to established drugs like indomethacin .
  • Antimicrobial : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
  • Analgesic : Preliminary studies indicate that derivatives of pyrazole can exhibit analgesic effects, making them candidates for pain management therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Biological Evaluation :
    • A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory and analgesic activities. One derivative exhibited significant COX inhibition with an IC50 value lower than that of traditional NSAIDs .
    • Another research effort focused on the synthesis of pyrazole-containing compounds that showed promising antimicrobial activity against E. coli and S. aureus, highlighting the potential of this class of compounds in treating infections .
  • Mechanistic Studies :
    • Research has explored the interaction of pyrazole derivatives with the AhR pathway, revealing insights into their role in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of 1-ethyl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) . Alternatively, Sonogashira cross-coupling of iodinated pyrazole intermediates with terminal alkynes (e.g., ethynyl derivatives) in the presence of palladium catalysts and copper iodide can introduce functionalized side chains . Optimization includes solvent selection (e.g., acetonitrile for polar aprotic conditions), temperature gradients, and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ethyl group splitting patterns.
  • IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group) . Tools like Mercury CSD visualize packing motifs and void spaces .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a versatile building block for:

  • Antimicrobial agents : Functionalization at the aldehyde group (e.g., Schiff base formation) enhances activity against bacterial/fungal targets .
  • Anticancer scaffolds : Coupling with pharmacophores (e.g., aryloxy groups) via nucleophilic substitution (K₂CO₃, phenol derivatives) improves selectivity for kinase inhibition .
  • Enzyme inhibitors : The aldehyde moiety can form reversible covalent bonds with catalytic cysteine residues, studied via kinetic assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives based on this compound?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide electrophilic substitution sites.
  • Molecular docking : Screen derivatives against target proteins (e.g., COX-2, EGFR) using AutoDock Vina to prioritize synthesis.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug development .

Q. What strategies address synthetic challenges such as regioselectivity in pyrazole functionalization?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., ethoxyethyl) to steer functionalization to the 3- or 4-position, followed by deprotection .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields in multi-step pathways (e.g., azide-alkyne cycloadditions) .
  • Catalytic systems : Palladium/copper catalysts in Sonogashira reactions minimize byproducts in alkyne couplings .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :

  • Twinned data handling : Use SHELXL ’s TWIN/BASF commands to model twin domains in high-symmetry crystals .
  • Disorder modeling : Split occupancy refinement for flexible ethyl or aldehyde groups.
  • Validation tools : Check R-factor convergence, ADP (atomic displacement parameter) consistency, and Hirshfeld surfaces via Mercury CSD .

Q. What role does this compound play in constructing fused heterocyclic systems?

  • Methodological Answer :

  • Pyrazolo[3,4-c]pyrazoles : React 5-azido derivatives with hydrazine hydrate under acidic conditions to form bicyclic systems with potential anticancer activity .
  • Thieno-pyrazoles : Condense with thiophene derivatives via cyclization (e.g., Lawesson’s reagent) for optoelectronic materials .

Properties

IUPAC Name

2-ethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUJVOCRQZNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426563
Record name 1-ethyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-62-1
Record name 1-Ethyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-ethyl-1H-pyrazole-5-carbaldehyde
1-ethyl-1H-pyrazole-5-carbaldehyde
1-ethyl-1H-pyrazole-5-carbaldehyde
1-ethyl-1H-pyrazole-5-carbaldehyde
1-ethyl-1H-pyrazole-5-carbaldehyde
1-ethyl-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.